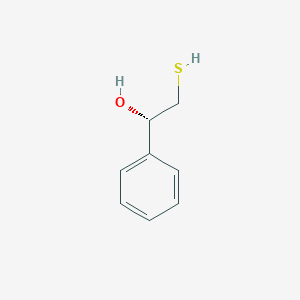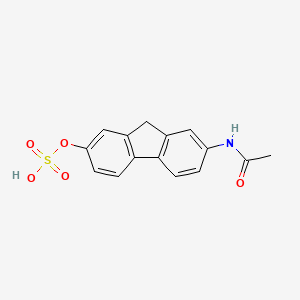
7-Acetamido-9H-fluoren-2-yl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetamido-9H-fluoren-2-yl hydrogen sulfate is an organic compound with the molecular formula C15H13NO5S and a molecular weight of 319.33 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains an acetamido group and a hydrogen sulfate group. This compound is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetamido-9H-fluoren-2-yl hydrogen sulfate typically involves the acylation of 9H-fluorene-2-amine with acetic anhydride to introduce the acetamido group. This is followed by the sulfonation of the resulting compound with sulfuric acid to introduce the hydrogen sulfate group. The reaction conditions usually involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-Acetamido-9H-fluoren-2-yl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Acetamido-9H-fluoren-2-yl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Acetamido-9H-fluoren-2-yl hydrogen sulfate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the hydrogen sulfate group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Acetamido-9H-fluorene: Lacks the hydrogen sulfate group, making it less polar.
9H-Fluoren-2-yl hydrogen sulfate: Lacks the acetamido group, affecting its reactivity and interactions.
7-Acetamido-9H-fluoren-2-yl sulfonic acid: Contains a sulfonic acid group instead of a hydrogen sulfate group, altering its chemical properties.
Uniqueness
7-Acetamido-9H-fluoren-2-yl hydrogen sulfate is unique due to the presence of both the acetamido and hydrogen sulfate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
1953-40-8 |
|---|---|
Fórmula molecular |
C15H13NO5S |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
(7-acetamido-9H-fluoren-2-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H13NO5S/c1-9(17)16-12-2-4-14-10(7-12)6-11-8-13(3-5-15(11)14)21-22(18,19)20/h2-5,7-8H,6H2,1H3,(H,16,17)(H,18,19,20) |
Clave InChI |
WALIUAUSJDSYLK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


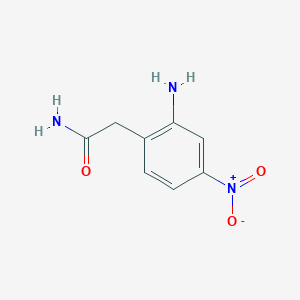


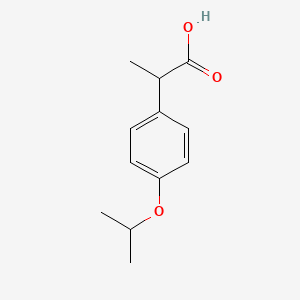
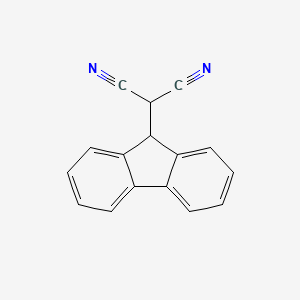
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
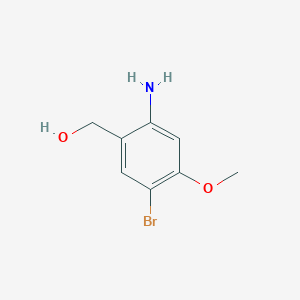
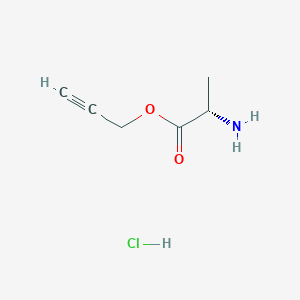
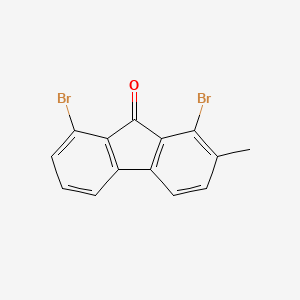



![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)
